4-Hydroxy-6-phenyl-2-(3-pyridinyl)-5-pyrimidinecarbonitrile
Overview
Description
4-Hydroxy-6-phenyl-2-(3-pyridinyl)-5-pyrimidinecarbonitrile, also known as 4-HPP, is a heterocyclic compound belonging to the pyrimidine family. It is a nitrogen-containing aromatic compound that has been widely studied due to its potential applications in the fields of medicine, pharmacology, and biochemistry. 4-HPP has a wide range of biochemical and physiological effects, as well as advantages and limitations for lab experiments, making it a useful tool for researchers. In
Scientific Research Applications
Comparative Computational Studies
Computational studies have been conducted on 3,4-Dihydro-2,6-diaryl-4-oxo-pyrimidine-5-carbonitrile derivatives to evaluate their antinociceptive properties, suggesting potential applications in pain management. These studies included molecular modeling and density functional theory calculations to understand the relationship between structural features and biological activity, highlighting the role of ionization potentials in analgesic properties (Janaína V Dos Anjos et al., 2012).
Synthesis and Radioiodination for Imaging
Benzofuran derivatives, structurally related to pyrimidine compounds, have been synthesized and evaluated as amyloid imaging agents, potentially useful for detecting amyloid plaques in Alzheimer's disease. The synthesis process involved organic synthesis techniques and radioiodination, indicating applications in the development of diagnostic imaging agents (A. Labib, 2013).
Neuroprotective Agents Development
Research on 4-arylpyrimidine derivatives has shown anti-anoxic and anti-lipid peroxidation activities, suggesting their potential as cerebral protective agents. These compounds have demonstrated effects on anti-anoxic activity in mice and anti-lipid peroxidation in rat brain mitochondria, indicating their relevance in developing treatments for cerebral conditions (A. Kuno et al., 1993).
Antiprotozoal Drug Development
Quaternary 2-phenylimidazo[1,2-a]pyridinum salts have been prepared and evaluated for their antiparasitic activity, particularly against Trypanosoma rhodesiense, demonstrating the potential of pyrimidine derivatives in developing antiprotozoal drugs (R. Sundberg et al., 1990).
properties
IUPAC Name |
6-oxo-4-phenyl-2-pyridin-3-yl-1H-pyrimidine-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4O/c17-9-13-14(11-5-2-1-3-6-11)19-15(20-16(13)21)12-7-4-8-18-10-12/h1-8,10H,(H,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNDYQVCCDDLXNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC(=N2)C3=CN=CC=C3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401327485 | |
Record name | 6-oxo-4-phenyl-2-pyridin-3-yl-1H-pyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401327485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
40.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49678841 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-Hydroxy-6-phenyl-2-(3-pyridinyl)-5-pyrimidinecarbonitrile | |
CAS RN |
320417-45-6 | |
Record name | 6-oxo-4-phenyl-2-pyridin-3-yl-1H-pyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401327485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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